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(3R)-3-amino-N-methylhexanamide

Catalog No.
S14022361
CAS No.
M.F
C7H16N2O
M. Wt
144.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(3R)-3-amino-N-methylhexanamide

Product Name

(3R)-3-amino-N-methylhexanamide

IUPAC Name

(3R)-3-amino-N-methylhexanamide

Molecular Formula

C7H16N2O

Molecular Weight

144.21 g/mol

InChI

InChI=1S/C7H16N2O/c1-3-4-6(8)5-7(10)9-2/h6H,3-5,8H2,1-2H3,(H,9,10)/t6-/m1/s1

InChI Key

RCPRSDNZZZJHCV-ZCFIWIBFSA-N

Canonical SMILES

CCCC(CC(=O)NC)N

Isomeric SMILES

CCC[C@H](CC(=O)NC)N

(3R)-3-amino-N-methylhexanamide is an organic compound that belongs to the class of amides, characterized by the presence of an amino group and a methyl substituent on the nitrogen atom. Its molecular formula is C8_{8}H17_{17}N1_{1}O1_{1}, and it features a hexanamide structure with a chiral center at the third carbon atom. This compound is recognized for its potential applications in medicinal chemistry and as a building block in organic synthesis.

Typical of amides, such as:

  • Hydrolysis: The amide bond can be hydrolyzed to form the corresponding carboxylic acid and amine under acidic or basic conditions.
  • Reduction: It can be reduced to primary amines using reducing agents like lithium aluminum hydride.
  • Acylation: The amino group can react with acyl chlorides to form N-acyl derivatives.

These reactions demonstrate its versatility in synthetic organic chemistry.

The biological activity of (3R)-3-amino-N-methylhexanamide has been explored in various studies. It exhibits potential antimicrobial properties, inhibiting protein synthesis by binding to ribosomal sites, which is crucial for bacterial growth and survival. Additionally, it may influence neurotransmitter systems due to its structural similarity to amino acids, suggesting potential roles in neurological applications.

Several methods have been developed for the synthesis of (3R)-3-amino-N-methylhexanamide:

  • Direct Amidation: This involves reacting hexanoic acid with methylamine under controlled conditions to form the amide.
  • Reduction of N-Methylhexanamide: Starting from N-methylhexanamide, reduction processes can yield (3R)-3-amino-N-methylhexanamide.
  • Chiral Resolution: Enantiomeric purity can be achieved through chiral resolution techniques involving chromatography or crystallization.

These methods highlight the compound's accessibility for research and industrial applications.

(3R)-3-amino-N-methylhexanamide has several applications:

  • Pharmaceutical Development: Its structural properties make it a candidate for drug design, particularly in targeting bacterial infections.
  • Organic Synthesis: It serves as a versatile intermediate in the synthesis of more complex molecules.
  • Research Tool: Its unique properties allow it to be used in biochemical assays and studies related to protein synthesis inhibition.

Interaction studies involving (3R)-3-amino-N-methylhexanamide have focused on its binding affinity with various biological targets, including:

  • Ribosomes: Investigations into how this compound affects ribosomal function have shown potential for developing new antibiotics.
  • Enzymes: Studies have also examined its role as an inhibitor or modulator of specific enzymes involved in metabolic pathways.

These interactions underline its significance in both therapeutic and research contexts.

Several compounds share structural similarities with (3R)-3-amino-N-methylhexanamide. Below is a comparison highlighting their uniqueness:

Compound NameStructural FeaturesUnique Properties
3-Aminopropanoic AcidShorter carbon chainNaturally occurring amino acid
N-MethylhexanamideLacks the amino groupUsed primarily as an industrial solvent
2-Amino-2-methylpropanamideBranched structureExhibits different biological activity

(3R)-3-amino-N-methylhexanamide stands out due to its specific chiral configuration and potential biological activities that are not present in these similar compounds.

XLogP3

-0.1

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

144.126263138 g/mol

Monoisotopic Mass

144.126263138 g/mol

Heavy Atom Count

10

Dates

Last modified: 08-10-2024

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